Closantel Dimer
Description
Significance of Multimeric Compounds in Drug Discovery
The strategy of dimerization has been successfully employed to enhance the biological activity and in vivo stability of various compounds. researchgate.net Multimerization can lead to several advantages, including increased binding affinity to target receptors through the chelate effect or statistical rebinding, and the ability to bridge two distinct binding sites on a protein or between interacting proteins. interchemie.comgoogle.com This approach has been particularly fruitful in the development of peptide-based therapeutics and in targeting protein-protein interactions that are often challenging for small monovalent molecules. researchgate.net The design of multivalent ligands, from simple dimers to more complex dendrimers, allows for a fine-tuning of physicochemical and pharmacological properties, offering a versatile platform for drug discovery. researchgate.netgoogle.com
Evolution of Closantel (B1026) Research to Dimeric Analogues and Dimerization Modulation
Closantel, a halogenated salicylanilide (B1680751), has long been used in veterinary medicine as a potent anthelmintic agent. nih.govmdpi.com Its primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the parasite's energy metabolism. ncats.ionih.gov However, recent research has unveiled additional biological activities, broadening its therapeutic potential. Studies have shown that closantel and its analogues exhibit not only antiparasitic effects but also anticancer and antiviral properties. nih.govresearchgate.net
The evolution of research into salicylanilides has naturally progressed towards the investigation of their dimeric forms. The rationale behind this is to explore whether dimerization can modulate the known activities of the monomeric compounds or introduce entirely new pharmacological profiles. A notable aspect of this evolution is the study of how these compounds can modulate biological dimerization processes. For instance, closantel sodium has been identified as an allosteric inhibitor of human Taspase1, a protease implicated in cancer. nih.gov It is suggested that closantel interferes with the dimerization step of the Taspase1 proenzyme, which is essential for its activation. nih.gov This finding highlights the potential of salicylanilides to not only exist as dimers but also to influence crucial dimerization events in pathological pathways.
Rationale for Investigating Closantel Dimer: Bridging Monomeric Efficacy and Novel Mechanisms
The investigation into "this compound" is driven by the hypothesis that a dimeric structure could offer significant advantages over its monomeric counterpart. The primary rationale is to enhance the potency and potentially the selectivity of closantel's known antiparasitic, anticancer, and antiviral activities. A dimeric structure could achieve this by simultaneously interacting with two binding sites on a single target or by bridging two separate target molecules.
Furthermore, the creation of a this compound opens up the possibility of novel mechanisms of action. While the monomer primarily acts as a protonophore, a dimer could exhibit altered membrane activity or engage in different intracellular interactions. The investigation of salicylanilide dimers is a logical step to build upon the established efficacy of the monomer and to explore new therapeutic avenues that may be inaccessible to the single pharmacophore unit. The chemical entity known as this compound, or N-[5-Chloro-4-[[4-[[2-chloro-4-[(2-hydroxy-3,5-diiodobenzoyl)amino]-5-methylphenyl]cyanomethyl]phenyl]-(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, represents a concrete example of this exploratory research direction. simsonpharma.com
Properties
Molecular Formula |
C₄₄H₂₇Cl₃I₄N₄O₄ |
|---|---|
Molecular Weight |
1289.69 |
Synonyms |
Closantel Dimer Impurity; N-(5-Chloro-4-((4-((2-chloro-4-(2-hydroxy-3,5-diiodobenzamido)-5-methylphenyl)(4-chlorophenyl)(cyano)methyl)phenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide |
Origin of Product |
United States |
Synthetic Methodologies for Closantel Dimer and Analogues
Strategies for Dimerization of Halogenated Salicylanilides
The creation of dimeric salicylanilides can be approached through several strategic pathways, ranging from the direct coupling of monomer units to the use of sophisticated linker molecules to bridge them.
Direct coupling represents a straightforward theoretical approach to dimerization, involving the formation of a direct bond (e.g., C-C, C-O, or C-N) between two halogenated salicylanilide (B1680751) molecules or their precursors. Metal-catalyzed cross-coupling reactions, such as Ullmann or Suzuki-Miyaura couplings, are standard methods for forming new bonds between aryl systems. For instance, a suitably functionalized halogenated salicylanilide could undergo a palladium-catalyzed reaction to form a biphenyl-linked dimer.
However, this approach often faces challenges in controlling selectivity, especially with multifunctional molecules like closantel (B1026), which possess multiple reactive sites. Undesired side reactions and the formation of a mixture of products can complicate purification. For the known, complex structure of the closantel dimer, direct coupling of two intact closantel molecules is not a viable pathway.
A more versatile and controllable method for creating dimeric structures involves the use of a linker or spacer molecule to connect two monomeric salicylanilide units. This strategy allows for precise control over the distance and orientation between the two units, which can be crucial for their intended function.
The integration of covalent linkers is the most common strategy for synthesizing stable dimeric compounds. This involves designing a central linker molecule with reactive functional groups that can form covalent bonds with the salicylanilide monomers. The synthesis is typically a multi-step process:
Synthesis of Monomer Units: Preparation of the salicylanilide monomer with a reactive handle (e.g., a terminal amine, hydroxyl, or carboxyl group) for attachment to the linker.
Synthesis of Linker: Preparation of a bifunctional linker molecule (e.g., a dicarboxylic acid, dialdehyde, or dihalide).
Coupling Reaction: The final step involves reacting the monomer units with the linker to form the dimeric product. Common coupling reactions include amide bond formation, esterification, or ether synthesis. nih.govmdpi.com
For example, a hypothetical symmetric dimer could be formed by reacting two equivalents of an amino-functionalized salicylanilide with a dicarboxylic acid chloride linker, forming stable amide bonds. The choice of linker length and rigidity can be tailored to achieve specific structural requirements. The synthesis of new salicylanilide esters and peptide conjugates often relies on such covalent linking strategies, sometimes using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC). nih.govacs.org
Non-covalent strategies offer a dynamic approach to dimerization, using reversible interactions to assemble monomer units. These methods rely on principles of supramolecular chemistry, such as:
Hydrogen Bonding: Designing salicylanilide analogues with complementary hydrogen bond donors and acceptors can induce self-assembly into dimeric structures in solution.
Metal Coordination: Incorporating metal-binding sites (chelating groups) into the salicylanilide structure allows for the formation of well-defined dimeric complexes upon the addition of a suitable metal ion. The metal ion acts as a non-covalent "glue" holding the monomers together.
Hydrophobic Interactions: In aqueous environments, hydrophobic regions of modified salicylanilides can associate to form dimeric or larger aggregates.
These strategies are particularly useful for creating reversible systems. For instance, in silico modeling of some protein inhibitors suggests that small molecules can bind at dimer interfaces, a concept that relies on non-covalent interactions to influence protein dimerization. nih.gov
Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like the this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In salicylanilide synthesis, the formation of the central amide bond via the reaction of a carboxylic acid (or its activated form, like an acyl chloride) with an amine is an example of a highly chemoselective reaction. researchgate.net
Regioselectivity involves controlling the position at which a reaction occurs. The specific substitution pattern of the final dimer is dictated by the regiochemistry of the precursor molecules. For instance, the synthesis of chloro-substituted salicylanilide derivatives begins with specifically substituted anilines and salicylic (B10762653) acids to ensure the final product has the desired arrangement of atoms. mdpi.com The synthesis of various salicylanilide derivatives as potential enzyme inhibitors relies on the precise placement of functional groups to achieve the desired biological activity. nih.gov
Unexpected rearrangements can sometimes occur, leading to different heterocyclic systems, highlighting the need for careful reaction control to achieve the desired dimerization pathway. researchgate.net
Linker-Mediated Dimerization Techniques
Optimized Reaction Conditions and Scalability Assessment
The successful synthesis of closantel dimers and analogues depends heavily on the optimization of reaction conditions. Key parameters include the choice of solvent, temperature, catalyst, and reaction time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some salicylanilide derivatives. mdpi.com
The table below illustrates a hypothetical optimization study for a linker coupling reaction.
Table 1: Hypothetical Optimization of a Dimerization Coupling Reaction
| Entry | Solvent | Coupling Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | DCC | 25 | 24 | 45 |
| 2 | DMF | DCC | 25 | 18 | 65 |
| 3 | DMF | HATU | 25 | 12 | 82 |
| 4 | Dioxane | HATU | 50 | 12 | 78 |
| 5 | DMF | HATU | 0 to 25 | 16 | 85 |
DCC: N,N'-Dicyclohexylcarbodiimide; DMF: N,N-Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
Assessing the scalability of a synthetic route is crucial for practical applications. A recent study demonstrated the successful gram-scale synthesis of a salicylanilide sulfonate, showing the practicality of the developed protocol. acs.org However, challenges in scaling up the synthesis of complex halogenated compounds like the this compound include:
Cost and Availability of Starting Materials: Heavily substituted and halogenated (especially iodinated) precursors can be expensive.
Purification: Chromatographic purification is often required to isolate the desired product from side products and starting materials, which can be difficult and costly to implement on a large scale.
The table below outlines a general assessment of scalability for different dimerization strategies.
Table 2: Scalability Assessment of Dimerization Strategies
| Strategy | Advantages | Scalability Challenges |
|---|---|---|
| Direct Coupling | Fewer synthetic steps | Poor selectivity, difficult purification |
| Covalent Linker | High control, stable product | Multi-step synthesis, cumulative yield loss |
| Non-Covalent | Reversible, stimulus-responsive | Sensitive to conditions (pH, solvent), lower stability |
Purification and Isolation Protocols for Dimeric Forms
The isolation and purification of the this compound from the main compound and other synthesis-related impurities are critical for ensuring the quality and purity of the final active pharmaceutical ingredient. These processes primarily rely on chromatographic and extraction techniques that separate compounds based on their physicochemical properties like polarity, size, and affinity for a stationary phase.
High-Performance Liquid Chromatography (HPLC) is a principal technique for both the analysis and purification of Closantel and its impurities. google.comsci-hub.ru Methods developed for determining Closantel in various matrices can be adapted for the isolation of the dimer. For instance, reversed-phase HPLC using a C18 bonded silica (B1680970) column is effective. sci-hub.ru The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often acidified to control the ionization state of the salicylanilide structure. google.comsci-hub.ru Detection is commonly performed using UV or fluorescence detectors. sci-hub.ru
Solid-phase extraction (SPE) serves as a valuable clean-up method to remove interfering substances from a sample matrix before HPLC analysis or to perform bulk separation. sci-hub.ru Cartridges packed with materials like C18 or Florisil can be used to selectively retain Closantel and its related substances, which are then eluted with an appropriate solvent mixture. This technique is particularly useful for purifying the compound from complex mixtures.
Further purification can be achieved by leveraging different solvent systems. The purification of Closantel often involves extraction with solvents like chloroform (B151607) and acetonitrile, followed by washing the extracts with a non-polar solvent such as hexane (B92381) to remove non-polar impurities. google.com Crystallization from a suitable solvent is another key step to obtain a high-purity final product and can help in separating the monomer from the larger, less soluble dimer.
The progress of purification and the purity of the isolated fractions are monitored using Thin Layer Chromatography (TLC), which provides a quick and effective way to visualize the separation of Closantel from its dimer and other impurities.
Table 1: Chromatographic and Extraction Methods for Closantel Purification
| Technique | Details | Purpose | Reference |
|---|---|---|---|
| HPLC | Column: C18 or Diasorb C-16; Mobile Phase: Acetonitrile/acidified water | Quantitative analysis and purification | google.comsci-hub.ru |
| Solid-Phase Extraction (SPE) | Cartridge: C18 or Florisil | Sample clean-up and bulk separation | sci-hub.ru |
| Solvent Extraction | Extractants: Chloroform, Acetonitrile; Wash: Hexane | Initial extraction and purification | google.com |
| TLC | Silica gel plates | Reaction and purification monitoring |
Design and Synthesis of this compound Precursors and Intermediates
The this compound, identified as N-[5-Chloro-4-[[4-[[2-chloro-4-[(2-hydroxy-3,5-diiodobenzoyl)amino]-5-methylphenyl]cyanomethyl]phenyl]-(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is formed from the same precursors and intermediates as Closantel itself. simsonpharma.comveeprho.com The formation of the dimer is a side reaction occurring during the synthesis of the monomer. The core synthesis of Closantel involves the amidation reaction between two key intermediates: an aniline (B41778) derivative and a diiodosalicylic acid derivative.
A common synthetic route to the crucial aniline intermediate, 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzene acetonitrile (also referred to as Closantel Amine), starts from p-chlorobenzyl cyanide and p-chloro-2-nitrotoluene. environmentclearance.nic.in The process involves a condensation reaction between these two precursors in a solvent like methanol, facilitated by a base. environmentclearance.nic.in This is followed by a reduction of the nitro group to an amine. One patented method describes a catalytic hydrogenation process to reduce the intermediate to the desired aniline derivative. google.com
The second key precursor is 3,5-diiodosalicylic acid. This intermediate is typically prepared by the iodination of salicylic acid.
The final step in the synthesis of Closantel is the condensation of the Closantel Amine intermediate with 3,5-diiodosalicylic acid or its activated form (e.g., an acyl chloride). environmentclearance.nic.in This reaction is often carried out in a solvent like toluene (B28343) in the presence of a coupling agent such as phosphorus trichloride. environmentclearance.nic.in It is during this or subsequent processing steps that the dimeric impurity can be formed, likely through a side reaction where an intermediate reacts with a second molecule of Closantel or its precursor.
Table 2: Key Precursors and Intermediates in Closantel Synthesis
| Compound Name | Role | Starting Materials | Reference |
|---|---|---|---|
| 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzene acetonitrile (Closantel Amine) | Aniline Intermediate | p-Chlorobenzyl cyanide, p-Chloro-2-nitrotoluene | environmentclearance.nic.in |
| 4-chlorophenyl-(2-chloro-4-amino-5-methyl phenyl)methyl cyanide | Aniline Intermediate | 4-chlorine-alpha-[2-chloro-4-(isonitroso)-5-methyl-2,5-cyclohexadienylidene] benzyl (B1604629) cyanide | google.com |
| 3,5-Diiodosalicylic acid | Salicylic Acid Intermediate | Salicylic acid | researchgate.net |
A multi-step synthesis for Closantel sodium detailed in patent literature highlights the sequence from basic starting materials to the final product, which involves the formation of these critical intermediates. google.com
Step A: Condensation of p-chlorobenzyl cyanide and 4-Chloro-2-Nitrobenzene in a solvent at 40-80°C to yield an intermediate. google.comStep B: Reduction of the nitro group of the resulting compound to form the key aniline intermediate. google.comStep C: Condensation of the aniline intermediate with 2-hydroxy-3,5-diiodo-benzoyl chloride to form Closantel. google.com
The dimer is an impurity resulting from variations in this synthetic pathway. Its presence necessitates the robust purification protocols detailed in the preceding section.
Advanced Characterization of Closantel Dimer Structure and Conformation
Spectroscopic Analysis for Dimeric Confirmation
Spectroscopic methods are indispensable for confirming the existence of a dimeric form of closantel (B1026) and for probing its structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a primary technique for determining the molecular weight of a compound and can provide strong evidence for dimerization. In the case of the closantel dimer, a mass spectrum would be expected to show a molecular ion peak corresponding to twice the molecular weight of a single closantel molecule (C₂₂H₁₄Cl₂I₂N₂O₂, MW: 663.07 g/mol ). scbt.comnih.gov Therefore, the dimer would have a molecular weight of approximately 1326.14 g/mol .
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the dimer, further confirming its identity. Fragmentation analysis (MS/MS) of the dimer ion could reveal how the two monomer units are linked. For instance, the loss of a single closantel monomer from the dimer ion would be a key fragmentation pathway. Techniques like electrospray ionization (ESI) are well-suited for analyzing non-covalent dimers. uni-regensburg.de The use of native mass spectrometry, where proteins and their complexes are analyzed in their folded state, could be adapted to study closantel dimerization. nih.gov
Table 1: Expected Mass Spectrometric Data for Closantel and its Dimer
| Species | Chemical Formula | Expected Monoisotopic Mass (Da) | Expected Molecular Ion in MS |
| Closantel Monomer | C₂₂H₁₄Cl₂I₂N₂O₂ | 661.85218 nih.gov | [M+H]⁺ ≈ 662.86 |
| This compound | C₄₄H₂₈Cl₄I₄N₄O₄ | 1323.70436 | [M+H]⁺ ≈ 1324.71 |
Note: The expected molecular ion in MS is an approximation and can vary based on the ionization method and adducts formed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
IR spectroscopy is used to identify functional groups within a molecule. In a this compound, changes in the vibrational frequencies of functional groups involved in intermolecular bonding, such as the amide (N-H) and hydroxyl (O-H) groups, would be anticipated. Hydrogen bonding typically leads to a broadening and a shift to lower wavenumbers of the stretching vibrations of the involved groups.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to changes in the chromophoric system. Dimerization can lead to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. These changes, known as hypochromism or hyperchromism, can indicate electronic interactions between the two closantel monomers in the dimer. researchgate.net Studies on similar compounds have utilized UV-Vis spectroscopy to investigate molecular interactions. researchgate.net
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of a this compound would provide definitive proof of its existence and reveal the exact arrangement of the two monomer units. It would detail the intermolecular interactions, such as hydrogen bonds and π-π stacking, that hold the dimer together. Bond lengths, bond angles, and torsion angles would be precisely determined, offering unparalleled insight into the dimer's conformation. While a crystal structure specifically for a this compound is not publicly documented, the methodology is well-established for similar small molecules and their assemblies. mdpi.comresearchgate.net
Chiral Separation and Enantioselective Analysis of this compound
Closantel possesses a chiral center and therefore exists as a pair of enantiomers. nih.gov The dimerization of closantel could potentially lead to the formation of three stereoisomeric dimers: two homochiral dimers (R,R and S,S) and one heterochiral dimer (R,S or meso form).
Chiral separation techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are essential for separating these different dimeric species. mdpi.comresearchgate.net The development of effective chiral separation methods is crucial for studying the properties of each individual stereoisomer of the dimer. nih.govresearchgate.net Research has been conducted on the enantiomeric separation of closantel itself, which provides a foundation for developing methods to separate its potential dimers. nih.govmdpi.comresearchgate.net Different CSPs, such as those based on cyclofructans or amylose (B160209) tris-carbamates, have shown success in resolving closantel enantiomers. nih.govmdpi.com
Table 2: Chromatographic Parameters for Enantiomeric Separation of Closantel
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Isopropyl derivatives of cyclofructan 6 | n-hexane-isopropanol-trifluoroacetic acid (97:3:0.1, v/v/v) | ~2.48 | nih.govmdpi.com |
| Tris-carbamates of amylose | n-hexane-isopropanol-trifluoroacetic acid (55:45:0.1, v/v/v) | ~3.79 | nih.gov |
Computational Chemistry and Molecular Modeling for Conformational Landscape and Stability
Computational chemistry and molecular modeling offer a powerful in-silico approach to complement experimental data. These methods can be used to predict the possible structures of the this compound and to assess their relative stabilities. Quantum chemical calculations can be employed to explore the potential energy surface of the dimer, identifying the most stable conformations and the energetic barriers between them. arxiv.org
Molecular docking studies, often used in drug design, can be adapted to simulate the dimerization process and to identify the key interactions driving the formation of the dimer. These computational approaches can provide valuable insights into the conformational landscape of the this compound, guiding further experimental investigations. unimi.it
Molecular and Biochemical Mechanisms of Action of Closantel Dimer
Investigation of Novel Bioenergetic Pathways Modulation
The bioenergetic modulation by salicylanilides is a cornerstone of their biological activity. A hypothetical closantel (B1026) dimer could exhibit unique properties in its interaction with cellular energy pathways, particularly within the mitochondria.
Monomeric closantel is recognized as an uncoupler of oxidative phosphorylation, a process that disrupts the mitochondrial proton gradient and, consequently, the synthesis of ATP. schwitzbiotech.inparasitipedia.netparasitipedia.netncats.io This action is characteristic of protonophores, which are lipophilic weak acids capable of transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. nih.govhellobio.comnih.gov This dissipation of the proton motive force leads to an increase in oxygen consumption without a corresponding increase in ATP production, releasing the energy as heat. nih.gov
For a hypothetical closantel dimer, the uncoupling mechanism could be significantly enhanced. The presence of two salicylanilide (B1680751) moieties might increase its lipophilicity and affinity for the mitochondrial membrane, potentially leading to more efficient proton shuttling. The dimeric structure could facilitate a more stable insertion into the lipid bilayer, creating a more persistent proton leak channel than the monomer. It is hypothesized that this enhanced activity would lead to a more profound and rapid depletion of cellular ATP, a key factor in its potential biological effects. researchgate.net
The uncoupling activity of closantel is believed to be linked to the suppression of key enzymes in the electron transport chain. schwitzbiotech.inparasitipedia.net Specifically, closantel has been reported to inhibit the activity of succinate (B1194679) dehydrogenase (Complex II) and fumarate (B1241708) reductase. schwitzbiotech.inparasitipedia.netparasitipedia.netncats.ioscielo.org.mxsbdhealthcare.in These enzymes are critical for cellular respiration in both host and parasite systems.
A this compound could theoretically exhibit differential or more potent inhibitory effects on these enzymes. The larger molecular structure might allow for simultaneous interaction with multiple sites on the enzyme complexes or even bridge subunits, leading to a more effective blockade of their function. The dual active sites of a dimer could also lead to a higher binding affinity and a more sustained inhibition compared to the monomer. The potential for enhanced inhibition of these specific respiratory enzymes suggests that a dimeric form could be a more targeted and powerful modulator of cellular bioenergetics.
| Enzyme Target | Reported Effect of Monomeric Closantel | Hypothetical Effect of this compound | Reference |
| Succinate Dehydrogenase | Suppression of activity | Potentially enhanced or more sustained suppression | schwitzbiotech.inparasitipedia.netscielo.org.mx |
| Fumarate Reductase | Inhibition of activity | Potentially enhanced or more sustained inhibition | schwitzbiotech.inscielo.org.mxanimalnexus.com.pk |
Dimerization Inhibition of Key Biological Targets by Closantel and its Potential Dimeric Analogues
Beyond its metabolic effects, closantel has been identified as an inhibitor of protein-protein interactions, a mechanism that could be exploited by its potential dimeric analogues.
Taspase1 is a highly conserved threonine protease that becomes active through dimerization and subsequent autoproteolytic cleavage. researchgate.netresearchgate.net This activation is a critical step for its function, which includes the cleavage of proteins involved in cancer, such as the MLL (mixed-lineage leukemia) protein. researchgate.netresearchgate.net Research has identified monomeric closantel as a non-covalent, allosteric inhibitor of human Taspase1. researchgate.netresearchgate.netuni-frankfurt.desgc-frankfurt.dempg.de It interferes with the dimerization and/or the intrinsic serine protease function of the Taspase1 proenzyme. researchgate.netresearchgate.netuni-frankfurt.de
The activation of Taspase1 involves the formation of an αββα heterodimer from proenzyme monomers. researchgate.net This process relies on specific intermolecular interactions at a defined "docking head" and "docking zone" on opposing monomers. researchgate.net Key amino acid residues are critical for this dimerization process. researchgate.net
Closantel's inhibitory action is allosteric, meaning it binds to a site distinct from the active site to prevent the necessary conformational changes for dimerization and activation. researchgate.netuni-frankfurt.de While the precise binding site of closantel on Taspase1 is not fully elucidated, it is hypothesized that it interacts with residues that are crucial for stabilizing the dimer interface. A this compound, with its larger and more complex structure, could theoretically form more extensive interactions at this interface. It might bridge the two Taspase1 monomers in a non-productive conformation, effectively locking the enzyme in an inactive state. The potential for hydrophobic or π-stacking interactions, common at dimer-dimer interfaces, could be significantly enhanced with a dimeric inhibitor. nih.gov
The inhibition of Taspase1 dimerization by closantel directly prevents its auto-activation, thereby blocking its proteolytic function. researchgate.netuni-frankfurt.de Isothermal titration calorimetry experiments have shown that the presence of closantel sodium substantially reduces the binding of a Taspase1 substrate. researchgate.net This indicates that even if some Taspase1 is already activated, closantel can prevent it from binding to its target proteins. researchgate.net
A this compound would be expected to have a more profound impact on substrate binding. By more effectively preventing the formation of the active Taspase1 dimer, it would drastically reduce the population of functional protease. Furthermore, if the dimeric inhibitor binds across the substrate-binding cleft or induces a more significant allosteric change, it could more completely abolish substrate recognition and binding. The result would be a more potent inhibition of Taspase1's downstream biological effects.
| Parameter | Finding for Monomeric Closantel | Reference |
| Inhibition of Taspase1 | IC50 of 1.6 μM | researchgate.netresearchgate.net |
| Mechanism | Allosteric, interferes with dimerization and/or intrinsic function | researchgate.netuni-frankfurt.de |
| Effect on Substrate Binding | Prevents substrate protein binding to Taspase1 | researchgate.net |
Modulation of RAF Kinase Dimerization (e.g., BRAFV600E)
Closantel has been identified as a potent inhibitor of the B-RafV600E kinase, a common mutation in various human cancers. researchgate.netgoogle.com The activation of RAF kinases, a critical step in the RAS/MEK/ERK signaling pathway that controls cell growth, requires the dimerization of their kinase domains. elifesciences.org This dimerization process allosterically activates the kinase, making the dimer interface a key therapeutic target. researchgate.netelifesciences.org While Closantel is known to inhibit the B-RafV600E enzyme with a half-maximal inhibitory concentration (IC50) of 1.90 µM, the precise mechanisms through which it modulates the dimerization process are not fully elucidated in current literature. researchgate.netgoogle.com
Mechanism of Dimer Selectivity and Binding Cooperativity
The effectiveness of RAF inhibitors can be significantly influenced by their selectivity for either the monomeric or dimeric form of the kinase. nih.govresearchgate.net This selectivity is closely tied to the conformation of the αC helix within the kinase domain. nih.govnih.govelifesciences.orgelifesciences.org Dimer-compatible inhibitors typically bind to and stabilize the "αC-in" conformation, which is favored upon dimerization. nih.govnih.govelifesciences.org In contrast, many first-generation inhibitors are monomer-selective, binding to the "αC-out" conformation, and can become ineffective when the kinase dimerizes, a common mechanism of drug resistance. nih.govresearchgate.net
The binding of inhibitors to the dimer can also exhibit cooperativity, where the binding of one inhibitor molecule to a protomer influences the binding of a second molecule to the other protomer in the dimer. nih.govbiorxiv.org For example, the inhibitor PHI1 shows positive cooperativity by pre-organizing the conformation of the second protomer, priming it for binding. nih.govbiorxiv.org The specific details regarding Closantel's selectivity for the BRAF dimer versus the monomer, and whether its binding exhibits cooperativity, have not been specifically detailed in available research.
Conformational Allostery in Kinase Dimerization
RAF kinase activation is an allosteric process, where dimerization induces conformational changes that transition the kinase from an inactive to an active state. elifesciences.org This process involves one kinase protomer acting as an allosteric activator for its partner within the dimer. elifesciences.org Molecular dynamics simulations show that dimerization restricts the αC helix and alters the flexibility of the DFG motif, which are key regulatory elements. nih.govnih.gov Inhibitors that bind to the dimer interface can exploit these allosteric mechanisms. nih.govnih.gov
Closantel has been identified as an allosteric inhibitor of other enzymes, such as Taspase1, where it interferes with the dimerization step and subsequent activation. researchgate.netuni-frankfurt.de This suggests a capacity for Closantel to function via allosteric inhibition of dimerization. researchgate.netuni-frankfurt.de However, while the allosteric regulation of BRAF dimerization by various inhibitors is a field of active study, the specific allosteric mechanism by which Closantel inhibits BRAFV600E remains to be fully characterized. elifesciences.orgnih.gov
Inhibition of FICD Dimerization and Protein AMPylation
The enzyme FICD (filamentation induced by cAMP domain protein) regulates the function of the essential endoplasmic reticulum chaperone BiP through post-translational modification. embopress.org FICD is a bifunctional enzyme where its oligomeric state dictates its function: the dimeric form acts as a deAMPylase (removing AMP), while the monomeric form is an AMPylase (adding AMP). embopress.orgacs.org A transition from a dimer to a monomer switches the enzyme's activity. embopress.org Analogs of Closantel have been identified as inhibitors of FICD-mediated protein AMPylation. acs.orgbiorxiv.org
Binding to Dimer Interface of Endogenous FICD
Molecular modeling and in-silico docking studies suggest that Closantel analogs, such as C22 and C73, bind to the dimer interface of endogenous FICD. acs.orgbiorxiv.org By binding to this interface, the inhibitors are believed to stabilize the deAMPylation-competent dimeric state of the enzyme. biorxiv.org This stabilization prevents the conformational switch required to form the AMPylase-competent monomeric state. acs.orgbiorxiv.org
Impact on AMPylase-Competent Conformation
By stabilizing the dimeric conformation of FICD, Closantel analogs effectively prevent the enzyme from adopting the AMPylase-competent monomeric conformation. acs.orgbiorxiv.org This action inhibits the addition of AMP to the BiP chaperone, thereby suppressing protein AMPylation. acs.orgbiorxiv.org Experimental results show that these compounds significantly reduce BiP AMPylation in cells, supporting a model where the inhibitors act during the transition phase when the enzyme would normally adopt its AMPylation-competent state. biorxiv.org
Table 1: Inhibitory Activity of Closantel and Its Analogs on FICD IC50 values were determined by fitting concentration-response data. Data sourced from a high-throughput screen for FICD inhibitors. biorxiv.org
| Compound | Description | IC50 (µM) |
|---|---|---|
| 1 | Closantel | >30* |
| 2 (C22) | Closantel Analog | 2.6 |
| 3 | Closantel Analog | 1.8 |
| 4 | Closantel Analog | 1.6 |
| 5 (C73) | Closantel Analog | 1.3 |
| 6 | Closantel Analog | 1.6 |
*Value was extrapolated.
Mechanisms Affecting Ion and Liquid Transport Across Biological Membranes (Hypothetical for Dimer)
The transport of ions and water across biological membranes is a fundamental process mediated by various channels and transporters, many of which function as dimers or higher-order oligomers. libretexts.orgnih.govfrontiersin.org The function of these transport proteins is crucial for maintaining cellular homeostasis, and their impairment can lead to disease. frontiersin.org The lipid environment of the membrane can play a role in stabilizing the dimeric state and function of these transporters. frontiersin.org
For Closantel, a potential mechanism for affecting membrane transport is related to its classification as a salicylanilide. nih.govunc.eduresearchgate.net Many salicylanilides are known to act as protonophores—lipophilic weak acids that can transport protons across biological membranes, such as the inner mitochondrial membrane. nih.govunc.edu This action uncouples oxidative phosphorylation by dissipating the proton gradient required for ATP synthesis. nih.govncats.iowho.int
Hypothetically, as a protonophore, Closantel could disrupt the pH and electrochemical gradients across various cellular membranes, not just mitochondria. unc.eduresearchgate.net This disruption of the membrane's electrochemical environment could indirectly affect the function of ion channels and transporters. For instance, the activity and conformational state of membrane proteins, including their ability to form or maintain functional dimers, can be sensitive to changes in membrane potential and pH. frontiersin.orgresearchgate.net Therefore, by altering the fundamental ion gradients, Closantel could allosterically modulate the activity of dimeric transport proteins embedded in the membrane, thereby affecting ion and liquid transport.
Chitinase (B1577495) Inhibition Mechanisms and Dimer Specificity (Hypothetical for Dimer)
The primary mechanism of action attributed to the monomeric form of closantel involves the uncoupling of oxidative phosphorylation. However, another significant, and more specific, mechanism of action that has been identified for closantel is the inhibition of chitinase enzymes, which are crucial for the molting process of certain parasites. simsonpharma.comchemsrc.com While no direct research is available for the this compound, its potential interaction with chitinase can be hypothesized based on the established activity of the closantel monomer.
It is important to note that "this compound" is primarily recognized as an impurity found in closantel preparations. simsonpharma.com Its formal chemical name is N-[5-Chloro-4-[[4-[[2-chloro-4-[(2-hydroxy-3,5-diiodobenzoyl)amino]-5-methylphenyl]cyanomethyl]phenyl]-(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide. simsonpharma.com Due to the absence of specific studies on the this compound's biochemical and physiological effects, the following sections are based on the known inhibitory actions of the closantel monomer on chitinase, providing a hypothetical framework for the dimer's potential activity.
Recent studies have highlighted closantel as a potent and specific inhibitor of chitinase from Onchocerca volvulus (OvCHT1), a filarial nematode that causes river blindness. simsonpharma.com Chitinase is vital for the parasite's larval development, specifically the molt from the L3 to L4 stage. Inhibition of this enzyme disrupts the life cycle, preventing the maturation of the parasite. simsonpharma.com
The specificity of closantel for parasitic chitinases over their human counterparts is a key area of research. Homology modeling and molecular docking studies have been employed to understand the binding mode of closantel to O. volvulus chitinase. These computational analyses aim to elucidate the structural features that determine the inhibitor's potency and specificity, which could guide the development of new drugs with improved efficacy against adult parasites.
Given that the this compound is essentially two closantel molecules linked together, it is conceivable that it may also exhibit inhibitory activity against chitinase. The larger and more complex structure of the dimer could potentially lead to a different binding affinity and specificity compared to the monomer. It might interact with different sites on the enzyme or even bind across a dimer interface of the chitinase enzyme itself, if such a quaternary structure exists and is relevant for its function. However, without experimental data, this remains purely speculative. The increased molecular size and altered stereochemistry of the dimer would likely influence its ability to fit into the active site or allosteric sites of the chitinase enzyme.
Interactive Data Table: Properties of Closantel and its Dimer
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Function |
| Closantel | C22H14Cl2I2N2O2 | 663.07 | Uncoupler of oxidative phosphorylation, Chitinase inhibitor |
| This compound | C44H27Cl3I4N4O4 | 1289.69 | Impurity of Closantel simsonpharma.com |
Interactive Data Table: Research Findings on Closantel's Chitinase Inhibition
| Parameter | Finding | Reference |
| Target Enzyme | Onchocerca volvulus chitinase (OvCHT1) | |
| IC50 | 1.6 μM | |
| Ki | 468 nM | |
| Mechanism | Inhibition of L3 to L4 larval molt |
It has also been observed that certain histidine protein kinase inhibitors, such as closantel, can inhibit chitinase production in bacteria like Bacillus cereus. This suggests that closantel might not only directly inhibit the enzyme's activity but could also affect its synthesis through interference with two-component regulatory systems. Whether the this compound could have a similar or even more pronounced effect on these signaling pathways is unknown but presents an interesting avenue for future research. The larger size of the dimer might enhance its ability to disrupt protein-protein interactions within these regulatory systems.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Closantel Dimer
Identification of Key Structural Features for Enhanced Dimerization-Related Activity
The molecular architecture of Closantel (B1026) is comprised of three main components: a 3,5-diiodosalicylamide moiety, a central aniline (B41778) ring, and a substituted phenylacetonitrile (B145931) group. pnas.org SAR studies have begun to elucidate the contribution of each of these parts to its biological activity, including its ability to inhibit protein dimerization.
Studies on Closantel analogues have revealed that the 3,5-diiodosalicylate moiety is a key anchoring fragment within the active site of some target enzymes, such as Onchocerca volvulus chitinase (B1577495) (OvCHT1). nih.govresearchgate.net While this is a different target, the principle of a specific part of the molecule being essential for binding is likely transferable to its interaction with Taspase1. The disruption of the Taspase1 dimer formation is a plausible mechanism that can explain the observed dose-dependent inhibitory profiles of Closantel. nih.gov
Elucidation of Functional Groups Critical for Target Binding and Efficacy
The functional groups of Closantel play distinct and crucial roles in its interaction with biological targets, ultimately defining its efficacy. The elucidation of these roles is a primary focus of SAR studies.
The salicyl moiety , with its hydroxyl and amide groups, is a key feature. The acidity of the phenolic hydroxyl group and its ability to form hydrogen bonds are thought to be important for its activity. acs.org The two iodine atoms on the salicylic (B10762653) ring are also critical, likely contributing to the binding affinity through halogen bonding and increasing the lipophilicity of the molecule. aosis.co.za
The amide linker provides a certain rigidity to the molecule while also participating in hydrogen bonding interactions with the target protein. Modifications to this linker can significantly alter the biological activity of the resulting analogues.
A "retro-fragment" based study on Closantel's inhibition of OvCHT1 broke the molecule down into its constituent aromatic rings to assess their individual contributions. pnas.org This approach identified a key structural fragment responsible for a significant portion of the inhibitory activity, highlighting the importance of the specific combination of these rings for full potency. nih.gov
| Compound/Fragment | Modification | Effect on Activity (IC50 for OvCHT1 Inhibition) | Reference |
| Closantel | - | 1.6 µM | pnas.org |
| Fragment 2 | 3,5-diiodosalicylamide linked to 5-chloro-2-methylaniline | 5.8 µM | pnas.org |
| Analogue 3a | Phenoxyphenyl scaffold replacing the central aniline and phenylacetonitrile | Comparable to Closantel | nih.gov |
| Analogue 3d | Methylation of both phenolic and amide protons | 2-fold decrease in potency | nih.gov |
| Analogue 3e | Exclusion of the hydroxyl moiety | Slight increase in inhibitory activity (IC50 = 1.06 µM) | acs.org |
This table presents data on the inhibition of OvCHT1, which serves as a model for understanding the SAR of Closantel, although the primary focus of this article is its dimerization-inhibiting activity on targets like Taspase1.
Impact of Stereochemistry on Molecular Interactions and Biological Activity
Stereochemistry is a critical factor in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. numberanalytics.comslideshare.netnih.govwalshmedicalmedia.com Closantel possesses a chiral center, and therefore exists as a racemic mixture of two enantiomers (R- and S-closantel). ncats.ionih.gov
Recent studies have begun to investigate the stereoselectivity of Closantel's biological effects. For instance, the synergistic antibacterial effects of Closantel enantiomers in combination with colistin (B93849) against Gram-negative bacteria have been evaluated. nih.govfrontiersin.org These studies revealed that the two enantiomers can have different levels of activity, suggesting that they may interact differently with their biological targets or have different rates of uptake and metabolism. nih.govnih.gov
The fractional inhibitory concentration indices for the combination of colistin with R-closantel and S-closantel against various bacteria were found to differ, indicating a stereoselective interaction. nih.gov This difference in activity between the enantiomers underscores the importance of the three-dimensional structure of the molecule for its biological function. The specific spatial arrangement of the functional groups at the chiral center likely influences the binding affinity and orientation of the molecule within the target's binding pocket, which in turn affects its inhibitory potency. nih.gov
| Enantiomer | Combined Effect with Colistin against P. aeruginosa | Combined Effect with Colistin against K. pneumoniae | Combined Effect with Colistin against E. coli | Reference |
| R-Closantel | FICI range: 0.0087–0.5004 | FICI range: 0.0087–0.5004 | FICI range: 0.0087–0.5004 | nih.gov |
| S-Closantel | FICI range: 0.0117–0.5312 | FICI range: 0.0117–0.5312 | FICI range: 0.0117–0.5312 | nih.gov |
FICI (Fractional Inhibitory Concentration Index) values indicate the nature of the interaction between two drugs. A lower FICI value generally suggests a stronger synergistic effect.
Rational Design of Closantel Dimer Analogues for Optimized Potency and Selectivity
The insights gained from SAR and SMR studies are instrumental in the rational design of novel Closantel analogues with improved potency, selectivity, and pharmacokinetic properties. slideshare.netnih.gov The goal is to synthesize new molecules that retain the key structural features necessary for activity while optimizing their interactions with the target.
Several studies have focused on the design and synthesis of Closantel analogues. acs.orgnih.gov By systematically modifying the different parts of the Closantel scaffold, researchers have been able to probe the structural requirements for its various biological activities. For example, by retaining the 3,5-diiodosalicylate moiety as an anchor and modifying the rest of the molecule, analogues with enhanced or more specific activities have been created. nih.govresearchgate.net
One approach has been to use a simplified salicylanilide (B1680751) scaffold to create compounds that act either as protonophores or as chitinase inhibitors, demonstrating that the different biological activities of Closantel can be separated through rational design. acs.org Furthermore, a scaffold hopping approach, where the phenolic moiety of a potent Closantel analogue was replaced with a 4-hydroxy-1,2,3-triazole scaffold, led to the discovery of new derivatives with nanomolar inhibitory activity against OvCHT1. unito.it
These studies provide a proof-of-concept for the development of novel inhibitors based on the Closantel structure. The identification of Closantel as an allosteric inhibitor of Taspase1 that interferes with its dimerization opens up new avenues for the rational design of anticancer agents. nih.govresearchgate.net Future work will likely focus on co-crystallization of Closantel with Taspase1 to elucidate the precise binding mode, which will provide a more detailed roadmap for the design of the next generation of inhibitors. nih.gov
| Analogue | Modification Strategy | Resulting Activity | Reference |
| MDG-1-33A | Analogue of a Closantel fragment | IC50 of 1.98 µM for OvCHT1 inhibition | unito.it |
| Compounds 25, 26, 27 | Scaffold hopping from MDG-1-33A with a 4-hydroxy-1,2,3-triazole core | nM range inhibition of OvCHT1 | unito.it |
| Various analogues | Modification of the phenoxyphenyl scaffold | Identification of compounds with selective protonophore or chitinase inhibitory activity | nih.gov |
Advanced Analytical Methodologies for Closantel Dimer in Complex Biological Systems
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantitation and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental tools for the quantitative analysis of closantel (B1026) in various biological samples. These techniques offer high resolution and sensitivity for separating the parent drug from its metabolites and endogenous matrix components.
Researchers have developed numerous HPLC methods, often with fluorescence detection (HPLC-FLD), which leverages the native fluorescence of the closantel molecule to achieve high sensitivity. researchgate.net A typical method involves extracting closantel from tissues like muscle using an acetonitrile-acetone mixture, followed by a clean-up step with solid-phase extraction (SPE) cartridges. researchgate.net The final analysis is performed on a C18 reversed-phase column. researchgate.net The limit of detection for such methods can be as low as 10 µg/kg, which is significantly more sensitive than UV detection. researchgate.net
The chiral nature of closantel, which possesses one chiral center, has led to the development of specific HPLC methods for the separation of its enantiomers. mdpi.comnih.gov These stereoisomers can have different biological activities and metabolic fates. Enantiomeric separation is typically achieved using specialized chiral stationary phases (CSPs), such as those based on isopropyl carbamates of cyclofructan or tris-carbamates of amylose (B160209). mdpi.comnih.gov The choice of mobile phase, including the type of alcohol modifier (e.g., isopropanol) and acidic additive (e.g., trifluoroacetic acid), is critical for achieving optimal resolution between the enantiomers. mdpi.comnih.gov
UPLC methodologies have been developed for the analysis of fluorescent compounds in biological tissues, such as collagen crosslinks in bone. nih.gov These methods, which use sub-2 µm particle columns, offer significant improvements in speed, resolution, and sensitivity over traditional HPLC, allowing for the analysis of nanogram-sized samples. nih.gov While not directly documented for closantel dimer, the principles of UPLC are readily applicable for high-throughput screening and metabolite profiling in complex biological systems.
| Technique | Analyte(s) | Stationary Phase (Column) | Mobile Phase | Detection | Key Findings/Performance | Reference |
|---|---|---|---|---|---|---|
| HPLC-FLD | Closantel, Rafoxanide (B1680503) | C18 bonded silica (B1680970) | Not specified | Fluorescence | LOD: 10 µg/kg in muscle. More sensitive than UV detection. | researchgate.net |
| Chiral HPLC | Closantel Enantiomers | Isopropyl derivatives of cyclofructan 6 | n-hexane-isopropanol-trifluoroacetic acid (97:3:0.1, v/v/v) | UV | Successful separation with a resolution (Rs) of approximately 2.48. | mdpi.comnih.gov |
| Chiral HPLC | Closantel Enantiomers | Tris-carbamates of amylose | n-hexane-isopropanol-trifluoroacetic acid (55:45:0.1, v/v/v) | UV | Achieved a high resolution (Rs) of approximately 3.79. | mdpi.comnih.gov |
| UPLC | Fluorescent Crosslinks (Pyridinoline, Pentosidine) | Acquity HSS T3 | Gradient elution | Fluorescence | Detection limit of 1.5-10 fmol; suitable for nanogram-sized samples. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
For ultra-trace analysis and definitive identification of metabolites, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the superior separation power of LC with the high selectivity and sensitivity of mass spectrometry, enabling the detection and quantification of closantel at levels as low as micrograms per kilogram (µg/kg) or parts per billion (ppb).
A validated LC-MS/MS method for determining closantel residues in bovine tissues and milk involves a one-stage extraction with an acetonitrile-acetone mixture, followed by an SPE clean-up. nih.gov The analysis is performed using an electrospray ionization (ESI) source in negative ion mode, with the mass spectrometer operating in multiple reaction monitoring (MRM) mode for maximum specificity. nih.gov This approach achieves limits of detection (LODs) in the range of 0.008-0.009 µg/kg and excellent recoveries (76.0-94.3%) in various matrices. nih.gov
Modern multi-residue methods utilize advanced LC-MS/MS systems to screen for a wide range of veterinary compounds, including closantel, in a single run. d-nb.infothermofisher.com These methods often employ a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) approach for sample preparation. rsc.org Advanced instruments with fast polarity switching capabilities allow for the simultaneous detection of compounds that ionize in both positive and negative modes, significantly improving throughput. thermofisher.com The development of such methods is crucial for monitoring compliance with maximum residue limits (MRLs) in food products. rsc.orgmdpi.com
| Matrix | Extraction/Cleanup | LC Column | Ionization | LOD/LOQ | Recovery | Reference |
|---|---|---|---|---|---|---|
| Bovine Tissues (muscle, liver, kidney) & Milk | Acetonitrile-acetone extraction, Oasis MAX SPE cleanup | Not specified | ESI Negative | LOD: 0.008–0.009 µg/kg | 76.0–94.3% | nih.gov |
| Bovine & Ovine Colostrum & Milk | Acetonitrile (B52724)/acetone extraction, Oasis mixed anion exchange SPE cleanup | Zorbax Eclipse Plus C18 | Not specified | LOQ: 10 µg/kg; LOD: 0.32–1.27 µg/kg | Not specified | nih.gov |
| Fishery Products | Acetonitrile extraction, d-SPE cleanup | Not specified | ESI Positive/Negative | Not specified for Closantel | Not specified | d-nb.info |
| Agricultural Products (general method) | QuEChERS | Not specified | Not specified | LOQ: 5 µg/kg | 76.6–108.2% | rsc.org |
Radiochemical Techniques for Metabolic Pathway Elucidation in Research Models
Radiochemical techniques are unparalleled for elucidating the metabolic fate of a drug. By using a radiolabeled version of the compound, typically with Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision, independent of the chemical form (parent drug or metabolite).
Studies in sheep and cattle using ¹⁴C-labeled closantel have provided detailed insights into its metabolism. inchem.org After administration, radioactivity is tracked in plasma, tissues, urine, and feces over time. inchem.org These studies have shown that closantel is poorly metabolized, with over 90% of the radioactivity in feces being attributed to the unchanged parent compound. researchgate.net
To identify the chemical nature of the radioactive components, extracts from tissues or excreta are analyzed using radio-HPLC, where a radioactivity detector is placed in series with a conventional HPLC detector (e.g., UV). This allows for the direct correlation of a chromatographic peak with its radioactivity. researchgate.net Using this method, two monoiodoclosantel isomers were identified as the only significant fecal metabolites of closantel in sheep. researchgate.net In liver tissue, a portion of the radioactivity (30-40%) was also attributed to these monoiodinated metabolites, demonstrating that some metabolic activity does occur, albeit limited. researchgate.net These findings highlight the power of combining radiolabeling with chromatographic separation for comprehensive metabolite profiling. eolss.net
In Vitro Assays for Dimerization Inhibition and Enzyme Activity Measurement (e.g., HTRF reporter assay)
To investigate the effect of a compound on protein dimerization, specialized in vitro assays are required. These assays are crucial for screening compound libraries and characterizing specific inhibitors of protein-protein interactions, which are increasingly recognized as important drug targets. researchgate.netnih.gov
One of the most powerful techniques in this area is the Homogeneous Time-Resolved Fluorescence (HTRF) reporter assay. nih.gov HTRF is a highly sensitive and robust technology based on fluorescence resonance energy transfer (FRET) combined with time-resolved measurement. nih.govmoleculardevices.com In a typical dimerization assay, two interacting protein partners are labeled, one with a fluorescent donor (e.g., a Europium or Terbium cryptate) and the other with a fluorescent acceptor. revvity.comnih.gov When the proteins dimerize, the donor and acceptor are brought into close proximity, allowing energy transfer to occur upon excitation of the donor. The resulting acceptor emission is measured. A compound that inhibits dimerization will disrupt this interaction, leading to a decrease in the HTRF signal. revvity.com This platform is highly adaptable and can be miniaturized for high-throughput screening (HTS) in 384- and 1536-well plates. nih.gov
In addition to dimerization, it is often necessary to measure the downstream functional consequences, such as changes in enzyme activity. sigmaaldrich.com Enzyme activity assays are designed to quantify the rate at which an enzyme converts its substrate into a product. abyntek.com Many modern assays use fluorogenic or colorimetric substrates. For example, a substrate can be designed with a fluorescent reporter and a quencher; when the enzyme cleaves the substrate, the reporter is released from the quencher, resulting in a measurable increase in fluorescence that is proportional to enzyme activity. sigmaaldrich.comthermofisher.com Such assays are essential for determining if the inhibition of dimerization translates into a functional modulation of a biological pathway. nih.gov
Pre Clinical Biological Activity Research of Closantel Dimer in Vitro and Non Human in Vivo Models
Assessment of Antiparasitic Activity Against Specific Molecular Targets (Excluding Clinical Efficacy)
Research into the direct antiparasitic activity of Closantel (B1026) Dimer at a molecular level is an emerging field. While Closantel is known to act as an uncoupler of oxidative phosphorylation in parasites, the precise molecular interactions of the dimeric form are yet to be fully elucidated. It is hypothesized that the larger steric hindrance of the dimer may influence its binding affinity to parasitic molecular targets compared to the monomer.
One area of investigation has been the potential for Closantel Dimer to interfere with protein-protein interactions essential for parasite survival. For instance, studies on the related monomeric Closantel have shown it can inhibit the dimerization of essential enzymes in certain pathogens. nih.gov This raises the possibility that this compound could have a distinct mechanism of action, potentially by acting as a competitive inhibitor at dimer interface sites of parasitic proteins.
Further research is required to screen this compound against a panel of validated parasitic molecular targets to determine its spectrum of activity and to identify any unique inhibitory profiles not observed with monomeric Closantel.
Investigation of Anti-Proliferative or Modulatory Effects in Cellular Models (Focusing on Molecular Pathways, not Clinical Outcomes)
The anti-proliferative effects of salicylanilides are an area of active research, and preliminary in vitro studies have begun to assess the activity of this compound in various cancer cell lines. While data is currently sparse, the focus is on understanding the molecular pathways affected by the dimeric structure.
Studies on monomeric Closantel have demonstrated its ability to suppress angiogenesis and cancer growth in preclinical models, such as zebrafish xenografts of human lymphoma, cervical, pancreatic, and liver cancer cells. nih.gov The investigation into this compound's effects on similar models is a logical next step to determine if the dimeric form possesses enhanced or differential anti-proliferative properties. The molecular basis for these effects is thought to involve the modulation of key signaling pathways controlling cell growth and blood vessel formation.
The table below summarizes hypothetical comparative data on the anti-proliferative effects of this compound versus its monomeric form in a cellular model, illustrating the type of data researchers are seeking to generate.
| Compound | Cell Line | IC50 (µM) | Affected Molecular Pathway |
| This compound | Human Colon Carcinoma (HCT-116) | [Data Not Yet Available] | [Under Investigation] |
| Monomeric Closantel | Human Colon Carcinoma (HCT-116) | [Data Not Yet Available] | [Under Investigation] |
Pharmacodynamic Studies at the Molecular and Cellular Level (Non-Clinical)
Pharmacodynamic studies of this compound at the molecular and cellular level are crucial to understanding its mechanism of action. The primary mode of action for the parent compound, Closantel, is the uncoupling of oxidative phosphorylation, which disrupts the parasite's energy metabolism. nih.govbyttara.com It is presumed that this compound may share this fundamental mechanism due to the conservation of the salicylanilide (B1680751) pharmacophore.
However, the dimerization of the molecule could lead to altered pharmacodynamic properties. For example, the increased size and potential for different conformational states of the dimer might influence its interaction with mitochondrial membranes and its efficiency as a protonophore. Cellular thermal shift assays and other biophysical techniques could be employed to investigate the engagement of this compound with its cellular targets and to compare its binding kinetics to that of the monomer.
Comparative Biochemical Studies with Monomeric Closantel
Direct comparative biochemical studies between this compound and monomeric Closantel are essential to delineate the impact of dimerization on biological activity. Such studies would involve in vitro assays to compare their effects on isolated enzymes, receptor binding affinities, and their ability to disrupt mitochondrial function.
A key area of comparison is their effect on enzymes that exist in monomer-dimer equilibrium. For example, monomeric Closantel has been shown to interfere with the dimerization and subsequent activation of human Taspase1, an enzyme implicated in cancer. nih.gov A comparative study could reveal whether this compound acts as a more potent inhibitor or exhibits a different mode of interaction with such enzymes.
The following table outlines a potential framework for comparing the biochemical properties of this compound and Monomeric Closantel.
| Biochemical Assay | This compound | Monomeric Closantel |
| Inhibition of Parasitic Malate Dehydrogenase | [Data Not Yet Available] | [Data Not Yet Available] |
| Uncoupling of Oxidative Phosphorylation in Isolated Mitochondria | [Data Not Yet Available] | [Data Not Yet Available] |
| Binding Affinity to Serum Albumin | [Data Not Yet Available] | [Data Not Yet Available] |
Synergistic Effects with Other Research Compounds at the Molecular Level
Investigating the potential for synergistic effects between this compound and other research compounds at the molecular level could open new avenues for therapeutic development. The unique structural properties of the dimer may allow it to interact with molecular targets in a manner that complements the action of other agents.
For instance, if this compound is found to inhibit a specific parasitic enzyme, it could be tested in combination with compounds that target a different step in the same metabolic pathway. At the cellular level, synergistic effects could be evaluated by combining this compound with known anti-proliferative agents and assessing the impact on cancer cell viability and signaling pathways. While no specific studies on the synergistic effects of this compound have been published, this remains a promising area for future research.
Resistance Mechanisms and Their Molecular Basis for Closantel and Dimerization Inhibitors
Investigation of Molecular Mechanisms of Resistance to Closantel's Core Action
Closantel (B1026), a member of the salicylanilide (B1680751) class of anthelmintics, exerts its primary effect by acting as a protonophore, which uncouples oxidative phosphorylation in the mitochondria of parasites. cambridge.orgresearchgate.net This disruption of the proton gradient across the inner mitochondrial membrane depletes the parasite's primary energy currency, adenosine (B11128) triphosphate (ATP), leading to paralysis and death. cambridge.orgresearchgate.net Despite this well-defined mode of action, the molecular mechanisms that allow parasites, particularly the blood-feeding nematode Haemonchus contortus, to develop resistance are not fully elucidated but are an active area of investigation. nih.gov
Research suggests that resistance to closantel is not typically caused by mutations at the drug's target site. researchgate.net Instead, evidence points towards mechanisms that reduce the effective concentration of the drug within the parasite. nih.gov A comparative study between closantel-susceptible and closantel-resistant isolates of H. contortus found significantly lower levels of radiolabelled closantel in the resistant worms following treatment. nih.gov This finding indicates that reduced drug accumulation is a key factor in the resistance phenotype. nih.gov
Several hypotheses have been proposed to explain this reduced accumulation:
Altered Drug Uptake: As closantel is highly bound to plasma albumin, it is ingested by blood-feeding parasites. cambridge.orgnih.gov Resistance could arise from a reduced feeding rate in the parasite or a decreased ability to dissociate the closantel-albumin complex within the parasite's gut. nih.gov
Increased Drug Efflux: A primary candidate mechanism for reduced intracellular drug concentration is the upregulation of drug efflux pumps, such as P-glycoproteins (Pgp). researchgate.netresearchgate.net These membrane transporters can actively pump xenobiotics, including anthelmintics, out of the cell, preventing them from reaching their mitochondrial target. researchgate.net While directly linking specific Pgp transporters to closantel resistance requires further research, this mechanism is well-documented for other anthelmintic classes. researchgate.netresearchgate.net
Changes in Drug Metabolism: While studies have not shown that H. contortus metabolizes closantel, altered metabolism remains a potential resistance mechanism in other parasite species or for other salicylanilides. nih.govresearchgate.net Enhanced activity of drug-metabolizing enzymes, such as cytochrome P450s, could inactivate the drug before it reaches its target. researchgate.net
| Proposed Resistance Mechanism | Molecular Basis | Effect on Drug Action | Supporting Evidence |
|---|---|---|---|
| Reduced Drug Accumulation | Decreased ingestion of blood-drug complex; Failure to dissociate drug-albumin complex in the gut. nih.gov | Prevents sufficient concentration of closantel from reaching the parasite's tissues. | Significantly lower levels of radiolabelled closantel found in resistant H. contortus isolates compared to susceptible ones. nih.gov |
| Increased Drug Efflux | Overexpression or increased activity of membrane transporters like P-glycoproteins (Pgp). researchgate.netresearchgate.net | Actively removes closantel from the parasite's cells, lowering intracellular concentration. | Recognized as a general mechanism of anthelmintic resistance; suggested for closantel in H. contortus. nih.govresearchgate.net |
| Altered Drug Metabolism | Increased activity of detoxification enzymes (e.g., cytochrome P450s, glutathione (B108866) S-transferases). researchgate.net | Inactivates the closantel molecule before it can uncouple oxidative phosphorylation. | A known mechanism for other drug classes, though not yet demonstrated for closantel in H. contortus. nih.govresearchgate.net |
Potential for Resistance Development Against Dimerization Inhibitory Mechanisms
While closantel's primary action is uncoupling phosphorylation, it has also been reported to inhibit the autokinase domain of histidine kinases (HK), which are crucial for bacterial two-component signaling (TCS) systems. asm.orgthno.org This is distinct from compounds that specifically target the dimerization domain of these proteins. An example of a true dimerization inhibitor is the antibiotic signermycin B, which binds to the dimerization domain of the histidine kinase WalK, preventing the protein from forming the functional dimer required for autophosphorylation. asm.org
Targeting protein dimerization is a promising therapeutic strategy, but like any antimicrobial mechanism, it is susceptible to the development of resistance. Potential molecular mechanisms for resistance against a dimerization inhibitor could include:
Target Site Modification: The most direct path to resistance would be mutations in the gene encoding the target protein—in this case, the dimerization domain. A single amino acid substitution at the inhibitor's binding site could reduce the drug's affinity, rendering it ineffective. For resistance to be viable, this mutation must not significantly impair the protein's ability to dimerize and perform its essential function.
Target Overexpression: An increase in the production of the target protein could titrate out the inhibitor, requiring a higher drug concentration to achieve the same inhibitory effect. This could occur through mutations in the promoter region of the gene or through gene duplication events.
Drug Efflux or Inactivation: Similar to the mechanisms seen with closantel, resistance could develop through the upregulation of efflux pumps that expel the dimerization inhibitor from the cell or through the evolution of enzymes that can metabolize and inactivate the drug.
| Feature | Closantel (as a Histidine Kinase Inhibitor) | Dimerization Inhibitor (e.g., Signermycin B) |
|---|---|---|
| Target Domain | Autokinase domain of sensor kinases. asm.org | Dimerization domain of histidine kinase WalK. asm.org |
| Mechanism of Action | Inhibits autophosphorylation, possibly causing protein aggregation. asm.org | Binds to the dimerization domain, interfering with the cross-linking of dimers and inhibiting autophosphorylation. asm.org |
| Potential Resistance Mechanism | Mutations in the autokinase domain; increased drug efflux. researchgate.netasm.org | Mutations in the dimerization domain; target overexpression; increased drug efflux. |
Strategies to Overcome or Circumvent Resistance in Research Models
The rise of anthelmintic resistance necessitates innovative strategies to preserve the utility of existing drugs and manage resistant parasite populations. nih.govtums.ac.ir Several approaches are being investigated in research models to overcome or slow the development of resistance to compounds like closantel.
Drug Combinations: Using two or more drugs with different mechanisms of action can be highly effective. tums.ac.irscielo.org.mx A combination of closantel with a benzimidazole, such as albendazole, has been shown to be effective against gastrointestinal nematodes. scielo.org.mx This approach can be synergistic and may delay the selection of resistant individuals, as a parasite would need to possess resistance mechanisms to both drugs simultaneously. scielo.org.mx There is also evidence that some closantel combinations may have synergistic activity against resistant parasites. scops.org.uk
Use of Synergists/Chemosensitizers: This approach involves co-administering a drug with a compound that can reverse or circumvent the resistance mechanism. For example, inhibitors of drug efflux pumps or metabolic enzymes could potentially restore the susceptibility of a resistant parasite to a drug like closantel. nih.gov While much of this research has focused on other anthelmintics like triclabendazole, where metabolic inhibitors have been shown to enhance drug action against resistant isolates, the principle could be applied to closantel if efflux or metabolism are confirmed as key resistance pathways. researchgate.netnih.gov
| Strategy | Description | Rationale for Overcoming Resistance | Reference |
|---|---|---|---|
| Drug Combination Therapy | Simultaneous administration of two or more anthelmintics with different modes of action (e.g., closantel + albendazole). | Increases efficacy and makes it statistically less likely for a parasite to have pre-existing resistance to both drugs, thereby slowing the selection for resistance. | scielo.org.mx |
| Maintenance of Refugia | Implementing targeted selective treatment plans that leave a portion of the parasite population unexposed to the drug. | Preserves susceptible genes in the parasite population, which dilutes resistant genes and delays the fixation of resistance alleles. | nih.govtums.ac.ir |
| Use of Synergists | Co-administration of a compound that inhibits a specific resistance mechanism, such as an efflux pump or metabolic enzyme inhibitor. | Re-sensitizes resistant parasites to the anthelmintic by blocking the pathway that confers resistance. | researchgate.netnih.gov |
Computational and Theoretical Studies of Closantel Dimer
Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govuzh.ch This technique provides detailed information on the dynamic behavior of proteins and their interactions with ligands, including conformational changes that occur upon binding. nih.govnih.govnih.gov
In the study of closantel (B1026), MD simulations are instrumental in refining the understanding of its binding modes with target proteins. plos.org For instance, simulations can be employed to optimize the 3D structure of a target protein, such as a histidine kinase, in a solvent environment that mimics physiological conditions. plos.org The stability of the protein-ligand complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein backbone over the simulation period. A convergence of RMSD values indicates that the complex has reached a stable state. plos.org
MD simulations also reveal the specifics of ligand-protein interactions. Studies have shown that closantel can bind to allosteric pockets of proteins, inducing conformational changes that affect the protein's function. acs.org For example, MD simulations of closantel binding to the OSR1 protein kinase demonstrated that it could displace a native peptide from the active site by inducing significant conformational shifts. acs.org The simulations can quantify the interaction energies, such as short-range Coulomb and Lennard-Jones energies, which indicate the thermodynamic stability of the complex. researchgate.net These dynamic studies are crucial for understanding how closantel interferes with processes like protein dimerization, which is often dependent on specific protein conformations. researchgate.netacs.org
Table 1: Example MD Simulation Parameters and Results for Protein-Ligand Complexes This table presents typical data obtained from MD simulations to illustrate the type of findings, based on general procedures described in the literature.
| System | Simulation Time (ns) | Key Metric | Observation | Reference |
|---|---|---|---|---|
| S. aureus HK/WalK | 10 | Backbone RMSD | Structure reached a stable state after 7 ns, converging to 1.25 Å. | plos.org |
| OSR1-Closantel Complex | Not Specified | Interaction Type | Closantel binding to an allosteric pocket displaced the WNK4 peptide from the primary pocket. | acs.org |
| FICD-Inhibitor Complex | Not Specified | MM/PBSA Binding Energy | Binding at the TPR-II domain was stronger (-28.70 kcal/mol) than at the dimeric interface (-14.74 kcal/mol). | acs.org |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to computational chemistry, providing insights into the electronic structure, energy, and properties of molecules by solving the Schrödinger equation. idosr.org Methods like Density Functional Theory (DFT) are widely used to investigate the electronic properties of molecules, which is essential for understanding their reactivity and intermolecular interactions. idosr.orgwikipedia.org
For a molecule like closantel, QM calculations can elucidate its electronic landscape, including charge distribution, molecular orbital energies, and electrostatic potential. This information is critical for understanding how closantel interacts with its biological targets. Although specific QM studies on a "closantel dimer" are not prevalent, the principles are applied to understand the non-covalent interactions that govern how closantel binds to protein surfaces, including the interfaces of protein dimers. researchgate.net
DFT calculations can be used to analyze the vibrational spectra (FT-IR and Raman) of molecules and their dimers, helping to confirm their structure. nih.gov Such analyses involve calculating properties like bond lengths, bond angles, and vibrational frequencies in different states (monomer vs. dimer). nih.govejournal.by The reactivity of closantel, including its ability to form hydrogen bonds and halogen bonds with protein residues, can be rationalized through QM-derived descriptors. researchgate.netresearchgate.net These calculations can also model the electronic effects of substituents on the salicylanilide (B1680751) scaffold, which can influence binding affinity and biological activity. mdpi.com
Table 2: Illustrative Data from DFT Calculations on a Molecular Dimer This table is representative of data generated in QM studies on molecular dimers, based on a study of 3-(2,6-dichlorophenyl)-acrylamide, to show the type of calculated parameters.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (Dimer) | Reference |
|---|---|---|---|
| N-H Stretching | 3269 | 3462, 3425 | nih.gov |
| C=O Stretching | 1691 | 1681 | nih.gov |
| N-O Stretching | 959 | 968 | nih.gov |
Docking Studies for Predicting Binding Affinities and Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is widely used in drug discovery to predict binding affinities and analyze interactions between a ligand and its target protein at the atomic level. researchgate.netnih.gov
Docking studies have been successfully used to identify and characterize the interaction of closantel with protein targets. A notable example is the identification of closantel as a potent inhibitor of the B-Raf V600E kinase, a protein that can function as a dimer. researchgate.netresearchgate.net In these studies, virtual screening of drug databases using docking software identified closantel as a potential binder. researchgate.net The predicted binding mode showed that closantel forms specific interactions, such as halogen bonds, with key residues in the protein's binding pocket. researchgate.netresearchgate.net
Different docking programs, such as D3DOCKxb, Autodock, and Glide, can be used to predict the binding poses and estimate the binding affinity, often expressed as a docking score or, after experimental validation, as an IC50 value. researchgate.netresearchgate.net These studies confirmed that closantel could inhibit B-Raf V600E with an IC50 value of 1.90 μM. researchgate.net Such computational predictions are invaluable for rationalizing the mechanism of action and for guiding the design of new, more potent inhibitors. researchgate.net
Table 3: Summary of Docking Studies of Closantel with B-Raf V600E
| Target Protein | PDB ID of Target Structure | Docking Software | Predicted Binding Affinity / IC50 | Reference |
|---|---|---|---|---|
| B-Raf V600E | 1UWJ | D3DOCKxb, Autodock, Glide | IC50: 1.90 μM | researchgate.netresearchgate.net |
| B-Raf V600E | 3C4C | D3DOCKxb, Autodock, Glide | IC50: 1.90 μM | researchgate.netresearchgate.net |
Homology Modeling and Protein Structure Prediction for Novel Targets
Homology modeling, also known as comparative modeling, is a method used to predict the three-dimensional structure of a protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template). nih.govresearchgate.net This technique is essential when the experimental structure of a target protein is unavailable. researchgate.netmedcraveonline.com
The process of homology modeling involves four main steps: identifying a suitable template structure from databases like the Protein Data Bank (PDB), aligning the target sequence with the template sequence, building the 3D model based on the alignment, and finally, refining and validating the model. nih.govmdpi.com The quality of the resulting model is highly dependent on the sequence identity between the target and the template; a sequence identity above 30% is generally required for a reliable model. researchgate.net Validation tools like Ramachandran plots are used to assess the stereochemical quality of the model. medcraveonline.com
For closantel, homology modeling is crucial for studying its interaction with novel protein targets for which no crystal structure exists. For example, if closantel is hypothesized to inhibit the dimerization of a novel protein, a homology model of that protein can be generated first. mdpi.comnih.gov This predicted structure can then be used as the receptor in subsequent docking and molecular dynamics simulations to investigate how closantel might bind to the protein or its dimer interface and potentially disrupt its function. plos.org This integrated computational approach allows for the exploration of new therapeutic targets for existing drugs, a strategy known as drug repositioning. researchgate.net
Future Research Directions and Translational Potential Non Clinical
Exploration of Novel Dimeric Closantel (B1026) Analogues with Enhanced Selectivity
A primary direction for future research lies in the rational design and synthesis of novel dimeric analogues of closantel with superior selectivity for specific molecular targets. The parent molecule, closantel, is known to allosterically inhibit the human protease Taspase1 by interfering with the dimerization step required for its activation. researchgate.netnih.gov However, like many bioactive molecules, it may interact with multiple targets. researchgate.netmdpi.com The creation of dimeric analogues could exploit the bivalent nature of target proteins, potentially bridging two binding sites on a dimeric receptor or enzyme complex. mdpi.com
Research efforts would focus on synthesizing a library of closantel dimers with varied linker lengths, flexibilities, and chemical compositions. The choice of linker is critical, as it dictates the spatial orientation of the two closantel moieties, which must be optimized to match the topology of the target protein interface. For instance, in targeting a dimeric kinase, the linker must position the pharmacophores correctly within the two ATP-binding pockets or allosteric sites. researchgate.net
The goal is to develop analogues with enhanced selectivity, distinguishing not only between different proteins but also between monomeric and dimeric forms of the same protein. elifesciences.org This has been a successful strategy for other kinase inhibitors, where modifications have led to compounds with significantly increased dimer selectivity. elifesciences.org Structure-activity relationship (SAR) studies would be crucial, evaluating how modifications to the closantel core and the linker affect binding affinity and selectivity for targets like Taspase1 or BRAF. nih.gov
Development of Advanced Delivery Systems for Targeted Molecular Research
The potential utility of a closantel dimer as a molecular probe is intrinsically linked to its ability to reach its intended target within a complex biological system. Salicylanilides, including closantel, are often characterized by strong lipophilicity and poor aqueous solubility, which can present challenges for experimental applications. google.com Future research must therefore include the development of advanced delivery systems to improve the compound's physicochemical properties for in vitro and cell-based assays.
Strategies could involve the use of nanocarriers, such as liposomes or polymeric nanoparticles, which have been shown to enhance the solubility and bioavailability of similar compounds like niclosamide. mdpi.com These delivery systems can be engineered to release the dimeric compound in a controlled manner or to target specific cellular compartments. For molecular research purposes, this targeted delivery is invaluable for dissecting the compound's effects on specific pathways without confounding off-target interactions. oup.com Such systems would ensure that the this compound can effectively permeate cellular membranes and reach intracellular targets, facilitating more accurate and reproducible experimental outcomes in non-clinical research models. oup.com
Integration of Multi-Omics Approaches to Understand Dimeric Effects
To fully elucidate the molecular impact of a this compound, future studies should integrate comprehensive multi-omics approaches. While a dimeric compound may be designed for a specific target, its application in a cellular context can trigger a cascade of downstream events and potentially engage unforeseen off-target proteins. The use of transcriptomics, proteomics, and metabolomics would provide a global, unbiased view of the cellular response to the this compound. liverpool.ac.uk
For example, transcriptomic analysis (RNA-seq) could reveal changes in gene expression for pathways regulated by the target protein, while also identifying compensatory mechanisms activated by the cell. ucl.ac.uk Quantitative proteomics could map the changes in protein abundance and post-translational modifications, confirming target engagement and revealing the broader impact on cellular protein networks. acs.orgresearchgate.net This systems-level perspective is critical for understanding the full mechanism of action, distinguishing primary effects from secondary responses, and identifying potential biomarkers of activity. liverpool.ac.uk Such approaches have been instrumental in understanding the complex responses of organisms to other anthelmintic drugs and would be essential for characterizing a novel chemical probe like a this compound. researchgate.net
Dimerization as a General Strategy for Modulating Specific Molecular Pathways
The investigation of a this compound fits into a broader chemical biology strategy: the use of dimerization to control cellular processes. Protein dimerization is a fundamental mechanism that regulates a vast array of biological functions, from signal transduction and enzyme activation to gene transcription. numberanalytics.comnih.govresearchgate.net Dimeric molecules can act as "molecular glues" or bivalent ligands that either induce or stabilize protein dimers, thereby activating or inhibiting their associated pathways. nih.govresearchgate.net
Research into a this compound would serve as a case study for this general principle. By targeting a protein known to be regulated by dimerization, such as Taspase1, a this compound could act as a potent modulator. researchgate.netnih.gov This provides a powerful tool to study the physiological consequences of modulating a specific protein-protein interaction. Success in this area could validate dimerization as a versatile strategy for developing chemical probes for other targets where dimerization is a key regulatory event, such as receptor tyrosine kinases or nuclear hormone receptors. mdpi.comnumberanalytics.com The knowledge gained would contribute to the general understanding of how to design synthetic dimers to precisely manipulate cellular signaling networks.
Benchmarking Against Other Dimerization-Modulating Chemical Probes
For the translational potential of a this compound to be properly assessed, it must be rigorously benchmarked against existing chemical probes. This comparative analysis is essential for establishing its potency, selectivity, and utility as a research tool.
The primary benchmarks would include:
Monomeric Closantel : Direct comparison is necessary to determine the advantages conferred by dimerization. This would quantify any enhancements in binding affinity, cellular activity, and selectivity. fao.org
Other Known Inhibitors of the Same Target : For a target like Taspase1, the this compound's activity would be compared to other reported inhibitors to understand its relative efficacy and mechanism. nih.gov
Other Dimerization-Modulating Compounds : The compound should be evaluated alongside other molecules designed to modulate protein-protein interactions, including other synthetic dimers or "molecular glues." elifesciences.orgnih.gov
This benchmarking would involve a suite of biophysical and cellular assays. For instance, comparing the IC50 values in enzymatic assays and the effects on cell viability or specific signaling pathways in cell-based models would provide a clear picture of the this compound's performance profile. As seen with the evaluation of rafoxanide (B1680503) and closantel against the established drug vemurafenib (B611658) for BRAF inhibition, such comparative studies are crucial for contextualizing the potential of a new compound. researchgate.net
Q & A
Q. What ethical frameworks apply when designing animal studies for this compound’s toxicity evaluation?
- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for in vivo studies. Use the lowest feasible animal cohort size (power analysis-driven) and employ humane endpoints (e.g., predefined weight loss thresholds). Obtain ethics approval with documented justification for animal models over alternatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
